molecular formula C10H9Cl2NO B11951000 N-(2,3-dichlorophenyl)cyclopropanecarboxamide CAS No. 14372-04-4

N-(2,3-dichlorophenyl)cyclopropanecarboxamide

Cat. No.: B11951000
CAS No.: 14372-04-4
M. Wt: 230.09 g/mol
InChI Key: NLFIWJUWFWNKIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with cyclopropanecarboxamide in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Phenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropane ring and the carboxamide group may play a role in binding to these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)cyclopropanecarboxamide
  • N-(3,4-dichlorophenyl)cyclopropanecarboxamide
  • N-(2,3-dichlorophenyl)cyclopropanecarboxylic acid

Uniqueness

N-(2,3-dichlorophenyl)cyclopropanecarboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

CAS No.

14372-04-4

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(9(7)12)13-10(14)6-4-5-6/h1-3,6H,4-5H2,(H,13,14)

InChI Key

NLFIWJUWFWNKIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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